Enantiomeric Purity and Specific Rotation: (R)-Configuration vs. (S)-Enantiomer
The (R)-enantiomer (free base CAS 122536-77-0) exhibits specific rotation [α]D²⁰ = +21° to +23° (c=1, EtOH or MeOH), while the (S)-enantiomer (CAS 122536-76-9) rotates at [α]D²⁰ = -21.5° to -23° under identical conditions . Enantiomeric excess specifications for commercial (R)-3-(Boc-amino)pyrrolidine are >98.5% ee, with HPLC purity ≥98.5% . The hydrochloride salt form (CAS 1416450-63-9) preserves this stereochemical identity while improving handling characteristics .
| Evidence Dimension | Specific Rotation [α]D²⁰ |
|---|---|
| Target Compound Data | +21° to +23° (c=1, EtOH or MeOH) |
| Comparator Or Baseline | (S)-3-(Boc-amino)pyrrolidine: -21.5° to -23° (c=1, EtOH or MeOH) |
| Quantified Difference | Approximately 42° to 46° absolute difference in rotation angle |
| Conditions | Polarimetry at 20°C, 589 nm, c=1 in ethanol or methanol |
Why This Matters
Opposite specific rotation values enable unambiguous identity confirmation and enantiomeric purity verification in procurement QC workflows.
